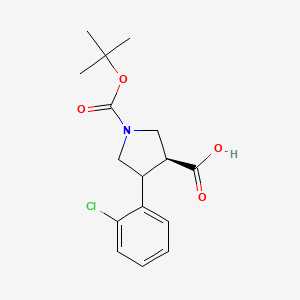

trans-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves a practical asymmetric strategy through nitrile anion cyclization, achieving high yields and enantiomeric excess. For instance, a five-step chromatography-free synthesis of a similar compound, (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, from 2-chloro-1-(2,4-difluorophenyl)-ethanone, has been reported with a 71% overall yield. This process includes catalytic asymmetric reduction, t-butylamine displacement, and conjugate addition of amine to acrylonitrile (Chung et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through spectroscopic methods and X-ray diffraction, revealing specific conformational features. For example, "Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate" was characterized, showing a pyrrolidine ring in an envelope conformation (Naveen et al., 2007).

Chemical Reactions and Properties

The chemical reactivity includes various transformations, such as cyclization, epimerization, and saponification, leading to high purity and stereochemistry control. For example, the synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrated control over cis and trans acid formations through reaction conditions adjustments (Bakonyi et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in synthesis and formulation. Detailed studies involving X-ray crystallography provide insights into the crystal packing and hydrogen bonding, influencing the compound's stability and reactivity.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are fundamental for understanding the compound's behavior in synthetic pathways. Studies focusing on the reactivity of tert-butyl esters in continuous flow synthesis highlight the efficient conversion to carboxylic acids, demonstrating the compound's versatility in synthetic chemistry (Herath & Cosford, 2010).

科学的研究の応用

Pyrrolidine in Drug Discovery

The saturated scaffold of the pyrrolidine ring, including its derivatives, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. The pyrrolidine ring's non-planarity and sp^3-hybridization allow for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules. This review underscores the role of pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, in synthesizing bioactive molecules with selective target activities. By comparing physicochemical parameters of pyrrolidine with aromatic pyrrole and cyclopentane, insights into the influence of steric factors on biological activity are provided. The discussion extends to synthetic strategies for pyrrolidine compounds, emphasizing how stereoisomers and spatial orientation of substituents can alter drug candidates' biological profiles due to different binding modes with enantioselective proteins (Li Petri et al., 2021).

Applications in Synthesis of N-heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as gold-standard chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This review covers the use of tert-butanesulfinamide in asymmetric N-heterocycle synthesis via sulfinimines from 2010 to 2020. It showcases general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that feature prominently in natural products and therapeutic compounds. The methodologies discussed offer insights into the versatility of tert-butanesulfinamide in facilitating the synthesis of biologically active N-heterocycles, underscoring its significance in drug discovery and development (Philip et al., 2020).

特性

IUPAC Name |

(3R,4S)-4-(2-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJXFBYJBMDMRZ-NEPJUHHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)

![N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide hydrogen chloride (1:1)](/img/structure/B1148798.png)

![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)

![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)